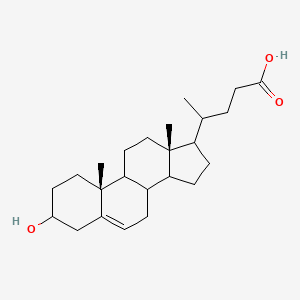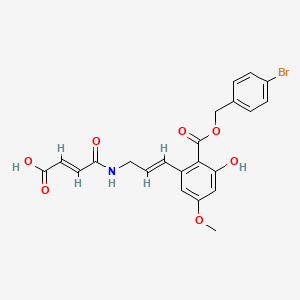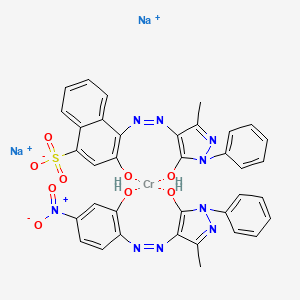
(8xi,9xi,14xi,17xi,20xi)-3-Hydroxychol-5-en-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3b-Hydroxy-5-cholenoic acid is a monohydroxy bile acid of endogenous origin. It is a cholesterol oxidation product formed by 7α-hydroxylation of 27-hydroxycholesterol and serves as a precursor in the biosynthesis of chenodeoxycholic acid . This compound is found in human saliva and urine and plays a role in fat absorption and cholesterol excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3b-Hydroxy-5-cholenoic acid can be synthesized through the oxidation of cholesterol derivatives. The process involves the 7α-hydroxylation of 27-hydroxycholesterol, followed by further oxidation steps to yield the final product . The reaction conditions typically include the use of specific enzymes or chemical catalysts to facilitate the hydroxylation and oxidation processes.
Industrial Production Methods
Industrial production of 3b-hydroxy-5-cholenoic acid involves the large-scale oxidation of cholesterol derivatives using biocatalysts or chemical oxidants. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3b-Hydroxy-5-cholenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other bile acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 3b-hydroxy-5-cholenoic acid include other bile acids such as chenodeoxycholic acid and lithocholic acid .
Wissenschaftliche Forschungsanwendungen
3b-Hydroxy-5-cholenoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bile acids and related compounds.
Biology: The compound is studied for its role in fat absorption and cholesterol metabolism.
Medicine: Research has shown its potential as a biomarker for certain liver and bile duct diseases.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Wirkmechanismus
3b-Hydroxy-5-cholenoic acid exerts its effects by interacting with specific receptors and enzymes involved in bile acid metabolism. It acts as a precursor in the biosynthesis of chenodeoxycholic acid, which is essential for the emulsification and absorption of dietary fats . The compound also influences cholesterol homeostasis by facilitating its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic acid: Another bile acid involved in fat absorption and cholesterol metabolism.
Lithocholic acid: A secondary bile acid formed from the bacterial metabolism of primary bile acids.
Cholic acid: A primary bile acid that aids in the digestion and absorption of fats.
Uniqueness
3b-Hydroxy-5-cholenoic acid is unique due to its specific role as a precursor in the biosynthesis of chenodeoxycholic acid. Its presence in human saliva and urine also makes it a valuable biomarker for certain medical conditions .
Eigenschaften
Molekularformel |
C24H38O3 |
|---|---|
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
4-[(10R,13R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChI-Schlüssel |
HIAJCGFYHIANNA-RVEHSQRDSA-N |
Isomerische SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)

![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)

![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)



![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)
